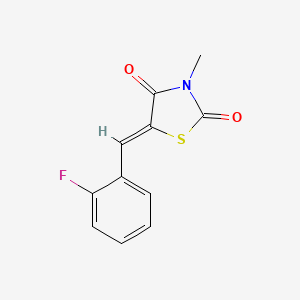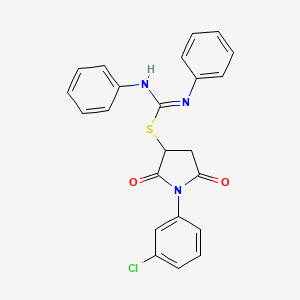
1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diphenylimidothiocarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diphenylimidothiocarbamate" belongs to a class of organic molecules that exhibit a variety of biological activities. The structural features of this compound suggest potential interactions with biological targets, contributing to its significance in chemical and pharmacological research. The compound's synthesis, molecular structure, and properties are of interest for exploring its chemical behavior and potential applications in various fields excluding drug-related aspects.
Synthesis Analysis
The synthesis of compounds similar to "this compound" often involves multi-step organic reactions, including condensation, cyclization, and functional group transformations. For instance, the synthesis of diphenyl 1-(pyridin-3-yl)ethylphosphonates involves reactions of 3-acetyl pyridine with aromatic amines and triphenylphosphite, showcasing the complexity and precision required in synthesizing similar complex molecules (Abdel-megeed et al., 2012).
Molecular Structure Analysis
The molecular structure of compounds in this category is often elucidated using techniques such as NMR, IR spectroscopy, and X-ray crystallography. These methods provide detailed information about the compound's framework, including bond lengths, angles, and stereochemistry, which are crucial for understanding its reactivity and interaction with biological targets. For example, crystal structure analysis provides insight into the conformation and spatial arrangement of the molecule's functional groups (Nural et al., 2018).
Chemical Reactions and Properties
The chemical reactivity of "this compound" and its derivatives can be influenced by the presence of functional groups such as the imidothiocarbamate moiety. These compounds participate in various chemical reactions, including nucleophilic substitutions and electrophilic additions, depending on the reacting species and conditions. The compound's functional groups are pivotal in determining its chemical behavior and interactions (Mąkosza & Judka, 2005).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and photoluminescence, can be significantly affected by their molecular structure. These properties are essential for determining the compound's suitability for specific applications and for its handling and storage. The solubility in various solvents, for instance, is crucial for its application in biological studies (Beyerlein & Tieke, 2000).
Chemical Properties Analysis
The chemical properties, including reactivity towards acids/bases, redox behavior, and interaction with metal ions, are critical for understanding the compound's potential as a ligand or reactant in synthesis. The presence of electron-withdrawing or donating groups within the molecule can influence its acidity, basicity, and redox potential, affecting its chemical stability and reactivity (Gupta et al., 2012).
属性
IUPAC Name |
[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl] N,N'-diphenylcarbamimidothioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O2S/c24-16-8-7-13-19(14-16)27-21(28)15-20(22(27)29)30-23(25-17-9-3-1-4-10-17)26-18-11-5-2-6-12-18/h1-14,20H,15H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMTGWMBPXZPIDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC(=CC=C2)Cl)SC(=NC3=CC=CC=C3)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-chlorophenyl)-N-{[8-methyl-2-(4-morpholinylcarbonyl)imidazo[1,2-a]pyridin-3-yl]methyl}ethanamine](/img/structure/B5024083.png)
![N-cyclohexyl-4-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethoxy]-3-methylbenzenesulfonamide](/img/structure/B5024101.png)
![methyl 3-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-2-thiophenecarboxylate](/img/structure/B5024109.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B5024113.png)
![5-{3,5-dichloro-2-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5024118.png)
![1-[6-(cyclopentylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-N,N-diethyl-4-piperidinecarboxamide](/img/structure/B5024124.png)

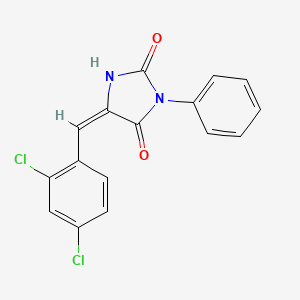
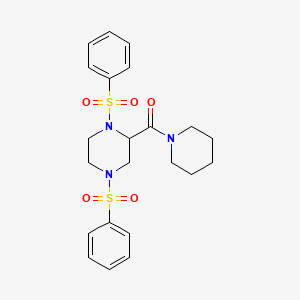
![2-(4-isopropylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5024165.png)
![3-(1-naphthyl)-5-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5024170.png)
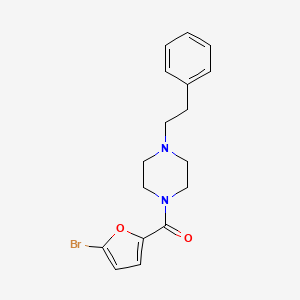
![5-{[5-(3-chlorophenyl)-2-furyl]methylene}-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5024180.png)
